molecular formula C14H15BrN2O3S2 B11590912 3-bromo-4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzenesulfonamide

3-bromo-4-methoxy-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzenesulfonamide

Cat. No.: B11590912
M. Wt: 403.3 g/mol
InChI Key: NRJGXELIVVWUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BROMO-4-METHOXY-N~1~-[2-(2-PYRIDYLSULFANYL)ETHYL]-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromine atom, a methoxy group, and a pyridylsulfanyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 4-methoxybenzaldehyde using bromine in the presence of a catalyst . The resulting intermediate is then reacted with a suitable sulfonamide derivative to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-4-METHOXY-N~1~-[2-(2-PYRIDYLSULFANYL)ETHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-bromo-4-methoxybenzoic acid, while substitution of the bromine atom with an amine can produce a corresponding amine derivative.

Scientific Research Applications

3-BROMO-4-METHOXY-N~1~-[2-(2-PYRIDYLSULFANYL)ETHYL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-BROMO-4-METHOXY-N~1~-[2-(2-PYRIDYLSULFANYL)ETHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridylsulfanyl group can form strong interactions with metal ions or active sites in enzymes, leading to inhibition or modulation of their activity. The bromine and methoxy groups can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: A simpler compound with similar functional groups but lacking the sulfonamide and pyridylsulfanyl groups.

    4-Methoxy-N-(2-pyridylsulfanyl)benzenesulfonamide: Similar structure but without the bromine atom.

Uniqueness

3-BROMO-4-METHOXY-N~1~-[2-(2-PYRIDYLSULFANYL)ETHYL]-1-BENZENESULFONAMIDE is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of the bromine atom, methoxy group, and pyridylsulfanyl group allows for diverse interactions and modifications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C14H15BrN2O3S2

Molecular Weight

403.3 g/mol

IUPAC Name

3-bromo-4-methoxy-N-(2-pyridin-2-ylsulfanylethyl)benzenesulfonamide

InChI

InChI=1S/C14H15BrN2O3S2/c1-20-13-6-5-11(10-12(13)15)22(18,19)17-8-9-21-14-4-2-3-7-16-14/h2-7,10,17H,8-9H2,1H3

InChI Key

NRJGXELIVVWUQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCSC2=CC=CC=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.